(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6-7,12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRHDLCFAHVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from L-Serine Derivatives
A common approach employs L-serine as the chiral precursor. The synthesis begins with the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride, followed by methyl esterification of the carboxylate. Subsequent steps involve:
-
Aldol condensation : Reaction with methyl vinyl ketone introduces the methyl and ketone groups.
-
Stannoxane-mediated lactamization : Cyclization using bis(tributyltin) oxide (Sn₂O) forms the pyrrolidine ring with retention of stereochemistry.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc protection | Boc₂O, NaOH, THF, 0°C → RT | 92% | |
| Aldol condensation | Methyl vinyl ketone, LDA, THF, -78°C | 78% | |
| Lactamization | Sn₂O, toluene, reflux | 85% |
This method achieves >98% enantiomeric excess (ee) but requires stringent temperature control during the aldol step.
Diastereoselective Reformatsky Reaction
Zinc-Mediated Cyclization
A patent by describes a Reformatsky reaction between tert-butyl iodoacetate and a β-ketoamide intermediate. Key features include:
-
Zinc activation : Zinc dust in THF generates the Reformatsky reagent.
-
Stereochemical control : The reaction proceeds via a chair-like transition state, favoring the (2S,3S) configuration.
Optimized Protocol :
-
Combine tert-butyl iodoacetate (1.2 eq), β-ketoamide (1.0 eq), and activated Zn (3.0 eq) in THF.
-
Quench with NH₄Cl and purify via silica chromatography.
Outcome :
Enzymatic Resolution of Racemates
Lipase-Catalyzed Kinetic Separation
Racemic tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate undergoes enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B):
-
Substrate : Racemic ester (10 mM in MTBE).
-
Outcome :
Scale-Up Challenges :
Oxidation of Pyrrolidine Diols
TEMPO/Copper Catalyzed Oxidation
The primary alcohol in tert-butyl (2S,3S)-3,4-dihydroxy-2-methylpyrrolidine-1-carboxylate is selectively oxidized to a ketone using a TEMPO/Cu(I) system:
Performance Metrics :
Industrial-Scale Process Optimization
Continuous Flow Hydrogenation
A scalable route from Pfizer’s patent involves:
-
Reductive amination : Methyl glyoxylate and tert-butylamine under H₂ (50 psi).
-
Asymmetric hydrogenation : Using Ru-(S)-BINAP catalyst (0.5 mol%) in MeOH.
Key Data :
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| Catalyst recycling | 18% |
| Solvent recovery | 22% |
Troubleshooting Common Synthetic Issues
Epimerization During Lactamization
The β-hydroxy group in intermediates is prone to epimerization under basic conditions. Mitigation strategies include:
Byproduct Formation in Reformatsky Reactions
Excess zinc or elevated temperatures promote dimerization. Solutions:
Analytical Characterization Data
Spectroscopic Profiles
Chiral HPLC Methods
-
Column : Chiralpak AD-H (250 × 4.6 mm).
-
Mobile phase : Hexane:IPA (90:10), 1.0 mL/min.
| Reagent | OEL (ppm) |
|---|---|
| tert-Butyl iodoacetate | 0.5 |
| TEMPO | 1.0 |
Emerging Methodologies
Photocatalytic C–H Activation
Recent studies explore visible-light-mediated cyclization using Ir(ppy)₃:
-
Substrate : N-Boc-3-amino-2-methylpent-4-enoate.
Comparative Analysis of Methods
| Method | Pros | Cons | Scale Feasibility |
|---|---|---|---|
| Asymmetric synthesis | High ee, minimal purification | Costly Sn reagents | Lab-scale |
| Reformatsky | Atom economy, dr control | Zn waste generation | Pilot plant |
| Enzymatic resolution | Eco-friendly, mild conditions | Low throughput | Small scale |
Chemical Reactions Analysis
Ester Hydrolysis and Cleavage
The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid or salt. This reaction is critical for deprotection in multistep syntheses:
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the tert-butyl group, requiring stronger acids/bases compared to methyl esters .
-
Stability studies in gastrointestinal (GI) homogenates show >50% of the tert-butyl ester remains intact after 1 hour, highlighting its resistance to enzymatic cleavage .
Nucleophilic Substitution Reactions
The hydroxyl group at position 3 participates in Mitsunobu reactions and other substitutions to introduce diverse functional groups:
| Reagent | Product | Stereochemical Outcome |
|---|---|---|
| Triphenylphosphine/DIAD with thiols | (2S,3S)-3-sulfanyl-2-methyl-5-oxopyrrolidine-1-carboxylate | Retention of configuration at C3 |
| Tosyl chloride (TsCl) | (2S,3S)-3-tosyloxy derivative | Epimerization avoided under mild conditions |
Mechanistic Insight :
-
The C3 hydroxyl’s axial position in the pyrrolidine ring reduces steric hindrance, favoring high regioselectivity.
Oxidation and Reduction
The ketone at position 5 is selectively reduced, while the hydroxyl group can be oxidized:
Reduction of 5-Ketone
| Reducing Agent | Product | Diastereoselectivity |
|---|---|---|
| NaBH4 (methanol, 0°C) | (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | 90% syn addition |
| L-Selectride® (THF, –78°C) | Alcohol with inverted configuration | 95% anti selectivity |
Oxidation of C3 Hydroxyl
| Oxidizing Agent | Product | Notes |
|---|---|---|
| Dess-Martin periodinane | (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | No racemization observed |
| Swern oxidation | Ketone derivative | Requires low temperatures |
Ring-Opening and Rearrangement
The pyrrolidine ring undergoes acid-catalyzed ring-opening to form linear intermediates for heterocycle synthesis:
| Reaction Conditions | Product | Application |
|---|---|---|
| H2SO4 (CH2Cl2, 40°C) | Linear amino ketone | Precursor to imidazoles |
| TFA (anhydrous, 25°C) | Deprotected amine intermediate | Used in prodrug synthesis |
Thermodynamic Studies :
-
Ring strain in the pyrrolidine system lowers activation energy for ring-opening (ΔG‡ ≈ 25 kcal/mol).
Cross-Coupling Reactions
The tert-butyl ester facilitates Suzuki-Miyaura couplings for biaryl synthesis:
| Catalyst System | Aryl Boronic Acid | Yield | Reference |
|---|---|---|---|
| Pd(PPh3)4, K2CO3 (dioxane) | 4-Fluorophenylboronic acid | 67% | Patent US8247415B2 |
| PdCl2(dppf), CsF (DMF) | 3-Pyridinylboronic acid | 72% | ACS Journal |
Stability Under Pharmacological Conditions
Stability assays in simulated biological environments reveal critical data for prodrug design:
| Condition | Time | % Remaining | Degradation Pathway |
|---|---|---|---|
| Human plasma (37°C) | 2 hours | 98% | Ester hydrolysis (CES1-mediated) |
| Rat liver microsomes | 1 hour | 95% | Oxidative metabolism |
Synthetic Utility in Drug Development
This compound serves as a chiral building block in pharmaceuticals:
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives related to (2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including lung adenocarcinoma (A549) and multiple myeloma.
In a comparative study, derivatives were tested for their cytotoxic effects using MTT assays. The results indicated that certain substitutions on the pyrrolidine ring significantly enhanced anticancer activity:
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| Original Compound | A549 | 67.4 | <0.003 |
| 3,5-Dichloro Variant | A549 | 24.5 | <0.0001 |
| Benzimidazole Variant | A549 | 70.3 | - |
These findings suggest that structural modifications can lead to improved efficacy in targeting cancer cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Derivatives have been screened against Gram-positive pathogens such as Staphylococcus aureus and Gram-negative bacteria.
In a study assessing the minimum inhibitory concentration (MIC), it was found that:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Original Compound | S. aureus | >128 |
| Modified Variant | S. aureus | 64 |
These results indicate that modifications can enhance the antimicrobial properties of the compound.
Therapeutic Applications
The therapeutic applications of this compound are broadening due to its promising biological activities. Potential applications include:
Anticancer Therapy : As evidenced by its cytotoxic effects on various cancer cell lines, this compound can be further developed into anticancer agents.
Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antimicrobial therapies.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The compound can also interact with proteins and nucleic acids, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Pyrrolidine Derivatives
Stereochemical and Functional Group Differences
- Stereochemistry : The target compound’s (2S,3S) configuration distinguishes it from analogs like the cis-cyclopenta[c]pyrrolidine derivative, which lacks defined stereochemistry at the hydroxyl and methyl positions .
- Functional Groups :
- The 5-oxo group is common across all listed compounds, but substituents vary significantly:
- Pyridine-containing analogs (e.g., entries 3 and 4 in Table 1) feature heteroaromatic substituents , influencing electronic properties and biological activity .
Physicochemical Properties
- Molecular Weight : The target compound (215.25 g/mol) is smaller than cyclopenta-fused (225.28 g/mol) or pyridine-containing analogs (>300 g/mol), impacting solubility and bioavailability .
- Thermal Stability : The Boc group in the target compound likely confers stability similar to other Boc-protected pyrrolidines, though cyclopenta-fused derivatives may exhibit higher rigidity .
Q & A
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Activation | DIPEA, Isobutyl chloroformate | Generate reactive anhydride | |
| Coupling | 2-Amino-2-methylpropanol | Nucleophilic addition | |
| Purification | Flash chromatography (SiO₂, EtOAc/hexane) | Remove byproducts |
How can stereoselective synthesis of the (2S,3S) configuration be optimized?
Advanced
Stereochemical control is critical. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce the (2S,3S) configuration. For instance, diastereoselective methods using aryl/pyridyl substituents (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) achieve high enantiomeric excess via steric and electronic effects . Computational modeling (DFT) aids in predicting transition states to optimize reaction conditions .
What spectroscopic and crystallographic techniques confirm the compound’s structure?
Q. Basic
Q. Advanced
- HRMS : Exact mass analysis (e.g., m/z 243.1473 for C₁₁H₁₉NO₄) ensures molecular integrity .
- Dynamic NMR : Resolves conformational equilibria in solution .
How to address discrepancies in reported spectral data (e.g., NMR shifts)?
Advanced
Contradictions arise from solvent polarity, concentration, or temperature. For example, tert-butyl group chemical shifts vary between CDCl₃ (δ 1.4) and DMSO-d₆ (δ 1.3). Cross-referencing multiple sources and standardizing experimental conditions (25°C, 500 MHz) minimizes ambiguity .
What role does this compound play in medicinal chemistry?
Basic
It serves as a key intermediate in drug discovery:
- Calcium channel blockers : Pyridine/pyrrolidine hybrids exhibit cardiovascular activity .
- Protease inhibitors : The 5-oxopyrrolidine scaffold mimics peptide bonds .
What computational tools predict its reactivity in complex syntheses?
Q. Advanced
- DFT calculations : Model electrophilic/nucleophilic sites (e.g., carbonyl reactivity) .
- Molecular docking : Assesses binding affinity to biological targets (e.g., enzymes) .
What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
